
Methyl (5-chlorofuran-2-carbonyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-chlorofuran-2-carbonyl)glycinate is an organic compound with the molecular formula C8H8ClNO4 It is a derivative of furan, a heterocyclic organic compound, and contains a chlorinated furan ring attached to a glycinate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-chlorofuran-2-carbonyl)glycinate typically involves the chlorination of furan derivatives followed by esterification. One common method involves the reaction of 5-chlorofuran-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-chlorofuran-2-carboxylate. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl (5-chlorofuran-2-carbonyl)glycinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
Methyl (5-chlorofuran-2-carbonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Methyl (5-chlorofuran-2-carbonyl)glycinate involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Methyl 5-chlorofuran-2-carboxylate: A closely related compound with similar chemical properties but lacking the glycinate ester moiety.
5-Chlorofuran-2-carboxylic acid: The parent acid from which Methyl (5-chlorofuran-2-carbonyl)glycinate is derived.
Furan-2,5-dicarboxylic acid:
Uniqueness
This compound is unique due to the presence of both a chlorinated furan ring and a glycinate ester. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H8ClNO4 |
|---|---|
分子量 |
217.60 g/mol |
IUPAC名 |
methyl 2-[(5-chlorofuran-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7(11)4-10-8(12)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,10,12) |
InChIキー |
ABWGHKCLRYVBGB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C1=CC=C(O1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
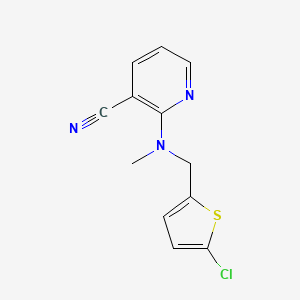
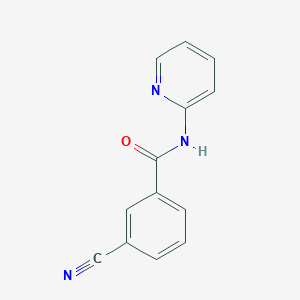
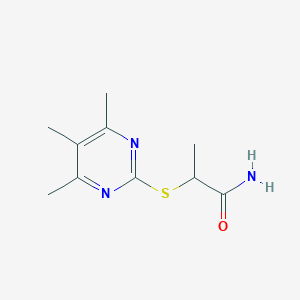
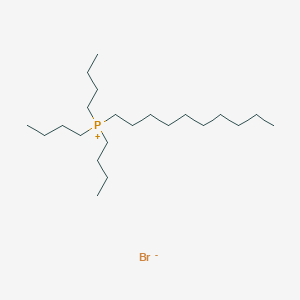
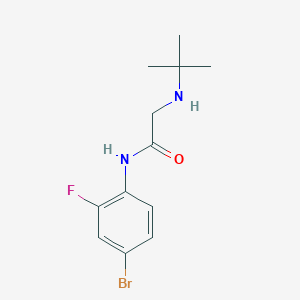
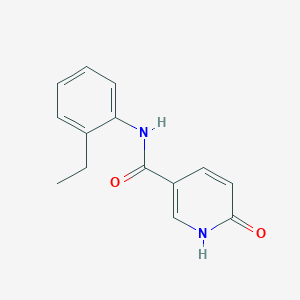
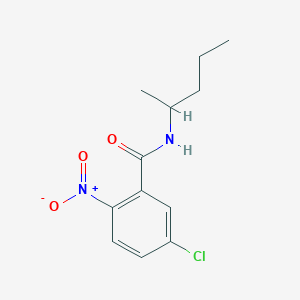


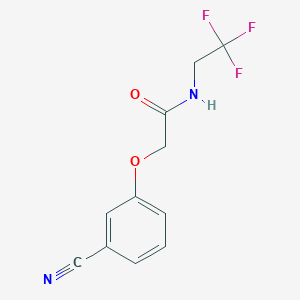
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)

